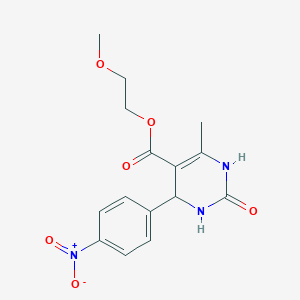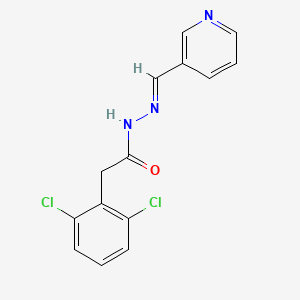
6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various areas such as cancer treatment, neurodegenerative diseases, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, studies have shown that this compound exerts its effects by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, this compound has been found to inhibit the activation of NF-kappaB, a signaling pathway that is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone has various biochemical and physiological effects. Studies have shown that this compound has antioxidant activity, which helps to reduce oxidative stress and inflammation. Additionally, this compound has been found to induce apoptosis, a process by which damaged or abnormal cells are eliminated from the body. Furthermore, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone in lab experiments is its potent anticancer activity. This compound has shown activity against various cancer cells, which makes it a promising candidate for cancer treatment. Additionally, this compound has been found to have low toxicity, which is important in drug development. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are various future directions for 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone. One of the most promising areas is cancer treatment. Further studies are needed to determine the efficacy of this compound in animal models and clinical trials. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases and cardiovascular diseases, which should be further explored. Furthermore, the mechanism of action of this compound should be further elucidated to understand its full potential in various scientific research applications.
In conclusion, 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is a promising compound that has shown potential in various scientific research applications. This compound has potent anticancer activity, reduces oxidative stress and inflammation, and inhibits angiogenesis. However, further studies are needed to determine its full potential in animal models and clinical trials.
Méthodes De Synthèse
The synthesis method of 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-isobutoxybenzaldehyde and thiourea to form 2-mercapto-3-phenyl-4(3H)-pyrimidinone. The second step involves the reaction of the previously obtained compound with 4-bromomethyl-2-hydroxyphenylacetic acid to form 6-hydroxy-5-(4-bromomethylbenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone. Finally, the compound is reacted with sodium isobutylate to obtain the desired product.
Applications De Recherche Scientifique
6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone has shown potential in various scientific research applications. One of the most promising areas is cancer treatment. Studies have shown that this compound has potent anticancer activity against various cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain in Alzheimer's disease. Furthermore, this compound has shown potential in the treatment of cardiovascular diseases by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
6-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-1-phenyl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14(2)13-26-17-10-8-15(9-11-17)12-18-19(24)22-21(27)23(20(18)25)16-6-4-3-5-7-16/h3-11,14,25H,12-13H2,1-2H3,(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGWZRBTPPPCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5211397.png)
![8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B5211405.png)

![4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211424.png)


![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)
![ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5211462.png)
![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)
![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5211492.png)
![ethyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5211499.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
![N-(2,3-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5211513.png)
![1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide](/img/structure/B5211517.png)